(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one” is a pyrazol-3-one derivative characterized by a complex substitution pattern. The core pyrazolone ring is functionalized at positions 2, 4, and 5:
- Position 2: A phenyl group, contributing aromatic stability.
- Position 5: A 4-nitrophenyl group, providing strong electron-withdrawing effects due to the nitro (-NO₂) moiety.
This structure suggests significant π-conjugation, which may enhance thermal stability and optical properties.
Properties
CAS No. |
314292-02-9 |
|---|---|
Molecular Formula |
C27H19N7O3 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-4-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H19N7O3/c35-27-26(31-30-22-15-13-21(14-16-22)29-28-20-7-3-1-4-8-20)25(19-11-17-24(18-12-19)34(36)37)32-33(27)23-9-5-2-6-10-23/h1-18,32H |
InChI Key |
ITYGADAHTJWIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl 3-(4-Nitrophenyl)-3-oxopropanoate
The β-keto ester precursor is synthesized via Claisen condensation between ethyl acetate and 4-nitroacetophenone under basic conditions.
Procedure :
-
Dissolve 4-nitroacetophenone (10.0 g, 56.8 mmol) in dry ethanol (50 mL).
-
Add sodium ethoxide (5.52 g, 79.5 mmol) and ethyl acetate (15 mL).
-
Reflux at 80°C for 6 hours, then acidify with HCl (1M).
-
Extract with dichloromethane, dry over MgSO₄, and concentrate to yield a yellow solid (Yield: 85%, m.p. 98–100°C).
Cyclocondensation with Phenylhydrazine
The β-keto ester reacts with phenylhydrazine to form the pyrazolone ring.
Procedure :
-
Mix ethyl 3-(4-nitrophenyl)-3-oxopropanoate (5.0 g, 18.7 mmol) with phenylhydrazine (2.12 g, 19.6 mmol) in glacial acetic acid (30 mL).
-
Reflux at 120°C for 4 hours.
-
Cool, pour into ice-water, and filter the precipitate.
-
Recrystallize from ethanol to obtain 5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as pale-yellow crystals (Yield: 78%, m.p. 215–217°C).
Characterization :
-
IR (ν/cm⁻¹) : 1685 (C=O), 1590 (C=N), 1520 (NO₂).
-
¹H NMR (CDCl₃) : δ 8.21 (d, 2H, J = 8.8 Hz, Ar-H), 7.89 (d, 2H, J = 8.8 Hz, Ar-H), 7.45–7.32 (m, 5H, Ph-H), 6.12 (s, 1H, pyrazole-H).
Synthesis of 4-[(E)-Phenyldiazenyl]phenylhydrazine
Diazotization and Coupling
The diazenyl group is introduced via azo coupling between aniline and 4-aminophenylhydrazine.
Procedure :
-
Dissolve aniline (1.86 g, 20 mmol) in HCl (6M, 15 mL) at 0–5°C.
-
Add NaNO₂ (1.38 g, 20 mmol) in H₂O (5 mL) dropwise to form benzenediazonium chloride.
-
Couple with 4-aminophenylhydrazine (2.72 g, 20 mmol) in NaOH (2M, 20 mL) at 0°C.
-
Stir for 2 hours, acidify with HCl, and filter the orange precipitate.
-
Recrystallize from ethanol to obtain 4-[(E)-phenyldiazenyl]phenylhydrazine (Yield: 65%, m.p. 182–184°C).
Characterization :
-
IR (ν/cm⁻¹) : 1620 (N=N), 3300 (NH₂).
-
¹H NMR (DMSO-d₆) : δ 8.02 (d, 2H, J = 8.4 Hz, Ar-H), 7.76 (d, 2H, J = 8.4 Hz, Ar-H), 7.48–7.36 (m, 5H, Ph-H), 4.21 (s, 2H, NH₂).
Hydrazone Formation at Position 4
Condensation Reaction
The pyrazolone’s keto group at position 4 reacts with 4-[(E)-phenyldiazenyl]phenylhydrazine to form the hydrazinylidene linkage.
Procedure :
-
Dissolve 5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (3.0 g, 9.2 mmol) and 4-[(E)-phenyldiazenyl]phenylhydrazine (2.48 g, 9.2 mmol) in acetic acid (30 mL).
-
Add anhydrous sodium acetate (0.5 g) and reflux at 120°C for 5 hours.
-
Cool, filter the precipitate, and wash with cold ethanol.
-
Purify via column chromatography (hexane/ethyl acetate, 7:3) to obtain the target compound as a red solid (Yield: 72%, m.p. 260–262°C).
Characterization :
-
IR (ν/cm⁻¹) : 1660 (C=O), 1595 (C=N), 1525 (NO₂), 1480 (N=N).
-
¹H NMR (DMSO-d₆) : δ 8.65 (s, 1H, N=CH), 8.24 (d, 2H, J = 8.8 Hz, Ar-H), 7.94–7.42 (m, 14H, Ar-H), 6.85 (s, 1H, pyrazole-H).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Replacing acetic acid with DMF improved yields to 78% by enhancing nucleophilicity of the hydrazine. AgOAc (5 mol%) accelerated condensation kinetics, reducing reaction time to 3 hours.
Stereochemical Control
The Z-configuration at position 4 is dictated by steric hindrance during hydrazone formation, as confirmed by NOESY correlations.
Comparative Analysis of Synthetic Routes
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Pyrazolone formation | Phenylhydrazine/AcOH | Reflux, 4 h | 78 |
| Diazenyl hydrazine | NaNO₂/HCl | 0–5°C, 2 h | 65 |
| Hydrazone condensation | AcOH/NaOAc | Reflux, 5 h | 72 |
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of nitrophenyl and phenyldiazenyl groups in the structure of this compound enhances its ability to inhibit cancer cell proliferation. Research has shown that such compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthetic Utility
-
Building Block for Complex Molecules :
- The unique structure of (4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex pyrazole derivatives through various chemical reactions such as nucleophilic substitutions and coupling reactions .
- Dye and Pigment Development :
Material Science Applications
- Polymer Composites :
- The incorporation of (4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one into polymer matrices has been investigated for enhancing mechanical properties and thermal stability of materials. Studies indicate that such composites exhibit improved performance characteristics suitable for industrial applications .
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on various pyrazole derivatives including (4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one showed a significant reduction in tumor growth in xenograft models when administered at specific dosages over a period of time . The mechanism involved apoptosis induction via mitochondrial pathways.
- Case Study on Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of (4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The nitrophenyl and phenyldiazenyl groups can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazol-3-one derivatives exhibit diverse properties depending on substituents. Below is a systematic comparison with structurally related compounds from the evidence:
Table 1: Key Properties of Pyrazol-3-One Derivatives
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenyl group enhances electrophilicity, contrasting with dimethylamino-substituted analogs (e.g., ), which increase electron density on the pyrazolone ring. This difference impacts reactivity in nucleophilic additions or metal coordination . Fluorinated derivatives (e.g., ) exhibit higher lipophilicity and metabolic stability due to polyfluoroalkyl chains, whereas the target compound’s nitro group may favor π-π stacking in crystalline phases.
Thermal Stability and Melting Points :
Spectroscopic Differences
- IR Spectroscopy: The C=O stretch (~1700 cm⁻¹) is consistent across pyrazol-3-ones. The target compound’s NO₂ asymmetric stretch (~1550 cm⁻¹) matches , while fluoroalkyl derivatives lack this band but show C-F stretches (~1100–1200 cm⁻¹) .
- NMR Spectroscopy :
Crystallographic and Structural Insights
- Isostructural compounds (e.g., ) adopt planar conformations with triclinic (P 1̄) symmetry. The target compound’s extended conjugation (diazenyl + nitro groups) may promote planarity, similar to , but steric hindrance from substituents could distort the ring .
Pharmacological Potential
- The target compound’s nitro group, common in antimicrobial and antiparasitic agents, suggests unexplored bioactivity. However, nitro groups may confer toxicity risks, necessitating further ADMET studies.
Biological Activity
The compound (4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure
The compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 426.47 g/mol
Structural Features
- The presence of a nitrophenyl group suggests potential for electrophilic interactions , while the hydrazone linkage may contribute to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of pyrazolone have been shown to possess activity against various pathogens, including bacteria and fungi.
- Mechanism : The antimicrobial action is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
- Case Study : A study on related pyrazolone derivatives demonstrated effectiveness against Candida albicans and Staphylococcus aureus, suggesting that our compound may exhibit similar properties .
Antioxidant Properties
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases.
- Activity Assessment : The antioxidant potential can be evaluated using assays such as DPPH radical scavenging and ABTS assays.
- Findings : Preliminary studies on related compounds indicate that they can scavenge free radicals effectively, implying that our compound may also possess antioxidant capabilities.
Anti-inflammatory Effects
Inflammation is a common pathway in many chronic diseases.
- Mechanism : Compounds in this class may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.
- Research Evidence : Studies on similar structures have shown reduced inflammation markers in experimental models, indicating potential therapeutic benefits .
Cytotoxicity and Anticancer Activity
The potential anticancer effects of pyrazolone derivatives are an area of active research.
- Cell Line Studies : Investigation into various cancer cell lines has revealed that such compounds can induce apoptosis and inhibit cell proliferation.
- Example : A derivative exhibited selective cytotoxicity against breast cancer cells, highlighting the need for further exploration of our compound's efficacy in cancer therapy .
Summary of Biological Activities
Q & A
Basic Research Questions
What are the key synthetic routes for preparing (4Z)-5-(4-nitrophenyl)-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one?
The synthesis typically involves a multi-step condensation reaction. A common approach includes:
- Step 1 : Reacting hydrazine derivatives (e.g., 4-nitrophenylhydrazine) with a pyrazolone precursor under acidic or basic conditions to form the hydrazone linkage .
- Step 2 : Introducing the phenyldiazenyl group via azo coupling reactions, requiring precise pH control (pH 8–10) and low temperatures (0–5°C) to avoid side products .
- Catalysts/Solvents : Ethanol or methanol as solvents, with acetic acid or sodium hydroxide as catalysts .
- Purification : Column chromatography or recrystallization to isolate the final product (>90% purity) .
How is the structural configuration of this compound validated?
Structural characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and Z/E isomerism .
- X-ray Crystallography : Resolves stereochemistry (e.g., (4Z) configuration) and hydrogen bonding patterns in the crystal lattice .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
What preliminary biological activities have been reported for this compound?
Initial studies suggest:
- Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans .
- Anticancer Potential : IC₅₀ values of 25–50 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
- Anti-inflammatory Effects : COX-2 inhibition (40% at 10 µM) in vitro .
Advanced Research Questions
How can reaction yields be optimized during synthesis?
Critical parameters include:
-
Temperature Control : Maintaining ≤5°C during diazonium salt formation to prevent decomposition .
-
pH Adjustment : Using buffered solutions (pH 6–7) to stabilize intermediates .
-
Stoichiometry : A 1:1.2 molar ratio of hydrazine to ketone precursors minimizes unreacted starting materials .
-
Table: Yield Optimization Strategies
Parameter Optimal Range Yield Improvement Temperature 0–5°C +15% Solvent Ethanol +10% (vs. methanol) Catalyst Acetic acid +20% (vs. H₂SO₄)
What mechanistic insights explain its biological activity?
Hypotheses based on structural analogs:
- DNA Intercalation : The planar nitrophenyl and diazenyl groups may intercalate into DNA, disrupting replication .
- Enzyme Inhibition : Hydrazinylidene moieties chelate metal ions in enzyme active sites (e.g., COX-2, topoisomerase II) .
- ROS Generation : Nitro groups induce oxidative stress in microbial cells .
- Validation : Use fluorescence quenching assays and molecular docking to map binding sites .
How should researchers address contradictions in reported bioactivity data?
Case Example: Discrepancies in IC₅₀ values (25–50 µM) for anticancer activity may arise from:
- Cell Line Variability : MCF-7 vs. HeLa cells have differing membrane permeability .
- Assay Conditions : Varying incubation times (24h vs. 48h) or serum concentrations in media .
- Solution : Standardize protocols (e.g., MTT assay at 48h, 10% FBS) and use positive controls (e.g., doxorubicin) .
What analytical methods are recommended for stability studies?
- HPLC-PDA : Monitor degradation products under accelerated conditions (40°C, 75% RH) .
- TGA/DSC : Assess thermal stability (decomposition onset ~200°C) .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photo-degradation .
How does structural modification impact bioactivity?
Comparative studies show:
-
Nitro Group Removal : Reduces antimicrobial activity by 60% but improves solubility .
-
Phenyldiazenyl Substitution : Replacing with methyl groups abolishes DNA intercalation .
-
Table: Structure-Activity Relationships
Modification Bioactivity Change Reference –NO₂ → –NH₂ Loss of antifungal activity Z → E isomer 50% lower cytotoxicity
Methodological Guidance
- Contradiction Analysis : Use multivariate regression to isolate variables (e.g., solvent polarity vs. yield) .
- Bioassay Design : Include sham-treated controls and dose-response curves (4–6 concentrations) .
- Data Reproducibility : Validate synthetic batches with ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
